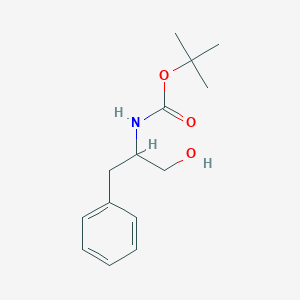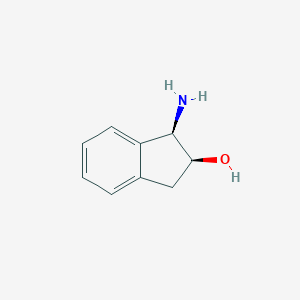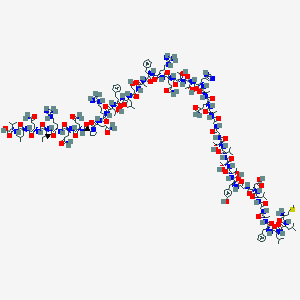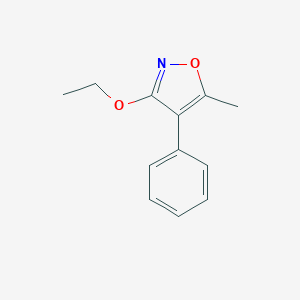
3-Ethoxy-5-methyl-4-phenylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-5-methyl-4-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-methyl-4-phenylisoxazole typically involves the cycloaddition of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of scalable and eco-friendly synthetic strategies. Metal-free synthetic routes are being explored to reduce costs, toxicity, and waste generation associated with metal-catalyzed reactions .
化学反应分析
Types of Reactions
3-Ethoxy-5-methyl-4-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated isoxazoles .
科学研究应用
3-Ethoxy-5-methyl-4-phenylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with therapeutic potential.
Industry: It is utilized in the synthesis of materials with specific properties, such as liquid crystals
作用机制
The mechanism of action of 3-Ethoxy-5-methyl-4-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular processes .
相似化合物的比较
Similar Compounds
3,4,5-Trisubstituted Isoxazoles: These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring.
Haloisoxazoles: Isoxazoles with halogen atoms, such as 3-ethoxy-4-iodo-5-methylisoxazole, exhibit different reactivity and properties.
Uniqueness
3-Ethoxy-5-methyl-4-phenylisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and phenyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry .
属性
CAS 编号 |
146197-26-4 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-ethoxy-5-methyl-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-14-12-11(9(2)15-13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI 键 |
NECKEUOMTKFPGD-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C2=CC=CC=C2)C |
规范 SMILES |
CCOC1=NOC(=C1C2=CC=CC=C2)C |
同义词 |
Isoxazole, 3-ethoxy-5-methyl-4-phenyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


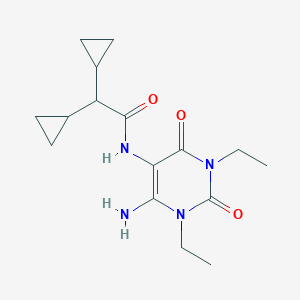
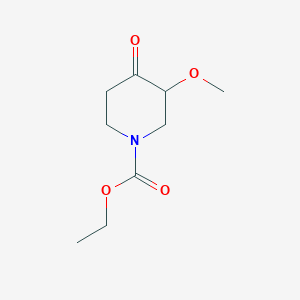

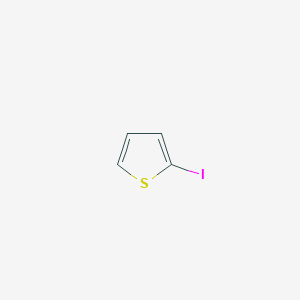
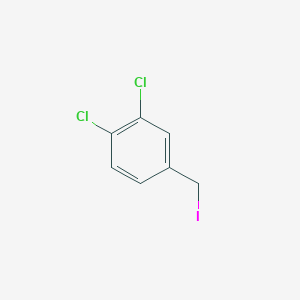
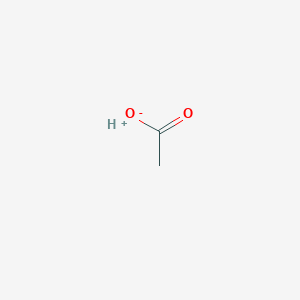
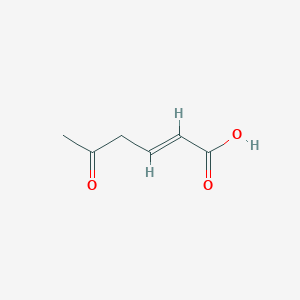
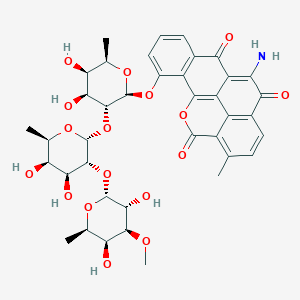
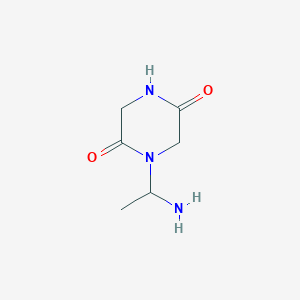
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
